molecular formula C25H23N5O3 B3039166 Dar-4MT CAS No. 339527-82-1

Dar-4MT

Cat. No.: B3039166
CAS No.: 339527-82-1
M. Wt: 441.5 g/mol
InChI Key: WDAUYWRKNVLBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAR-4MT involves the reaction of diaminorhodamine with a triazole derivative. The process typically requires the use of organic solvents and specific reaction conditions to ensure the formation of the desired product. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .

Chemical Reactions Analysis

Types of Reactions: DAR-4MT primarily undergoes chelation reactions with nitric oxide. This reaction results in the formation of a stable, fluorescent triazole compound. The compound can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include nitric oxide donors, organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major product formed from the reaction of this compound with nitric oxide is a stable, fluorescent triazole compound. This product is highly specific and sensitive to nitric oxide, making it an excellent tool for bioimaging applications .

Scientific Research Applications

DAR-4MT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used extensively for the detection and imaging of nitric oxide in biological systems. This compound is valuable in studying cellular responses to mechanical stimulation, bone remodeling, and other physiological processes involving nitric oxide signaling .

In chemistry, this compound is used as a reference compound for the development of new fluorescent probes and sensors. In medicine, it is employed in research related to cardiovascular diseases, neurodegenerative disorders, and cancer, where nitric oxide plays a crucial role .

Mechanism of Action

The mechanism of action of DAR-4MT involves the chelation of nitric oxide to form a stable, fluorescent triazole compound. This reaction occurs intracellularly, allowing for real-time detection and imaging of nitric oxide production in living cells. The fluorescence intensity of the compound increases proportionally with the concentration of nitric oxide, providing a quantitative measure of nitric oxide levels .

Comparison with Similar Compounds

Similar Compounds:

  • Diaminorhodamine-4M
  • Diaminorhodamine-5M
  • Diaminorhodamine-6M

Uniqueness: DAR-4MT is unique in its high specificity and sensitivity to nitric oxide. Compared to other similar compounds, this compound offers superior fluorescence properties and stability, making it a preferred choice for bioimaging applications. Its ability to provide real-time detection of nitric oxide in living cells sets it apart from other fluorescent probes .

Properties

IUPAC Name

5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-28(2)14-6-8-16-20(12-14)33-21-13-15(29(3)4)7-9-17(21)22(16)18-10-11-19-24(23(18)25(31)32)26-27-30(19)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAUYWRKNVLBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dar-4MT
Reactant of Route 2
Dar-4MT
Reactant of Route 3
Reactant of Route 3
Dar-4MT
Reactant of Route 4
Dar-4MT
Reactant of Route 5
Dar-4MT
Reactant of Route 6
Dar-4MT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.